molecular formula C37H72O4 B1252275 1-O-palmityl-3-oleoylglycerol

1-O-palmityl-3-oleoylglycerol

Cat. No.: B1252275
M. Wt: 581 g/mol
InChI Key: OHCUOFSNZQBCEP-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-palmityl-3-oleoylglycerol is a 1-alkyl-3-acylglycerol in which the alkyl and acyl groups are specified as palmityl (hexadecyl) and oleoyl. It derives from an oleic acid and a 1-O-palmitylglycerol.

Scientific Research Applications

Enzymatic Synthesis and Optimization

  • Synthesis of OPO for Infant Nutrition : OPO is synthesized using a two-step process with high yields and purity, employing sn1,3-regiospecific lipases. This method focuses on creating a structured triglyceride crucial in infant nutrition, emphasizing the use of solvents safe for foodstuffs (Schmid et al., 1999).

  • Lipase-mediated OPL Production : A study compares one- and two-step methods for producing OPL, a variant of OPO, in solvent-free and solvent systems. It emphasizes the potential application of OPL in infant formulas (Liang et al., 2020).

Properties and Applications in Food and Nutrition

  • Role in Human Milk Fat : The enzymatic synthesis of OPO, a main component of human milk fats, has been explored, focusing on the cost-effective production with high efficiency and stability (Cai et al., 2015).

  • Neuroprotective Effects : Research on 1,3-dipalmitoyl-2-oleoylglycerol (a similar compound) derived from rice bran oil has shown neuroprotective effects against cerebral ischemia-reperfusion injury in rats, suggesting potential medical applications (Lee et al., 2022).

  • Influence on Lymph Chylomicron Transport : A study explored how the positional distribution of OPO affects lymph chylomicron transport, composition, and size in rats, providing insights into its nutritional impact (Aoe et al., 1997).

Additional Applications

  • Cocoa Butter Replacement : OPO, as part of palm mid fraction, is examined for its suitability as a cocoa butter equivalent in the chocolate industry, impacting lipid and glucose metabolism (Tee, 2020).

  • Crystallization and Polymorphism Studies : Research on the crystallization and transformation kinetics of polymorphic forms of OPO and similar compounds provides important information for applications in the food and pharmaceutical industries (Bayés-García et al., 2016).

Properties

Molecular Formula

C37H72O4

Molecular Weight

581 g/mol

IUPAC Name

(3-hexadecoxy-2-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17-

InChI Key

OHCUOFSNZQBCEP-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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